![molecular formula C20H19N5O2 B11016065 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11016065.png)
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound combines the indole moiety with a benzotriazinyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Benzotriazinyl Group: The benzotriazinyl group can be introduced through a coupling reaction with an appropriate benzotriazinyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The benzotriazinyl group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to the presence of both the indole and benzotriazinyl moieties, which may confer distinct chemical and biological properties .
Biological Activity
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C_{19}H_{20}N_{4}O_{2}
Molecular Weight: 336.39 g/mol
IUPAC Name: this compound
SMILES Notation: CN1C=CC=C1C(=O)NCCN2C=CC(=C2)C(=O)N3C=CC=C3N=N3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the indole derivative through Fischer indole synthesis, followed by the introduction of the benzotriazine moiety via cyclization reactions. The final product is obtained through acylation reactions using acetic anhydride or similar reagents.
Antimicrobial Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance:
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |
---|---|---|---|
Compound A | 0.56–12.50 | 2.08–16.67 | Bacillus cereus, S. aureus |
Compound B | 1.99 | 3.98 | L. monocytogenes |
N-[2-(4-methyl... ] | TBD | TBD | TBD |
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. It has been found to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that derivatives of benzotriazine exhibited IC50 values in the micromolar range against breast cancer cells.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- DNA Intercalation: The benzotriazine moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: The indole component can inhibit key enzymes involved in cancer progression and microbial resistance.
- Signal Pathway Modulation: The compound may modulate signaling pathways related to apoptosis and inflammation.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several indole derivatives against common pathogens responsible for nosocomial infections. The results indicated that N-[2-(4-methyl... ] demonstrated superior activity compared to standard antibiotics.
Case Study 2: Cancer Treatment
In vitro studies on breast cancer cell lines showed that treatment with N-[2-(4-methyl... ] resulted in significant inhibition of cell growth and induced apoptosis markers after 48 hours of exposure.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-14-5-4-8-18-15(14)9-11-24(18)12-10-21-19(26)13-25-20(27)16-6-2-3-7-17(16)22-23-25/h2-9,11H,10,12-13H2,1H3,(H,21,26) |
InChI Key |
KWLWOIKZHJRVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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